![molecular formula C19H27NaO5S B12506164 sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and is known to act as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens . Sodium prasterone sulfate is used medically as the sodium salt via injection and is referred to by the name sodium prasterone sulfate . It is marketed and used in various countries for its therapeutic properties, particularly in the treatment of insufficient cervical ripening and dilation during childbirth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. This process typically includes the reaction of prasterone with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester .
Industrial Production Methods: Industrial production of sodium prasterone sulfate often involves the use of polyoxyethylene as the main skeleton material for the preparation of slow-release tablets. This method is suitable for direct powder compression, making the process simple, convenient, and cost-effective . Additionally, sustained-release capsules can be prepared to achieve prolonged release and improved bioavailability .
Chemical Reactions Analysis
Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroepiandrosterone.
Reduction: Reduction reactions can convert it back to prasterone.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Dehydroepiandrosterone.
Reduction: Prasterone.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium prasterone sulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroids and steroid derivatives.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the formulation of pharmaceutical products, particularly in slow-release tablets and capsules
Mechanism of Action
Sodium prasterone sulfate acts as a prohormone, being converted into active androgens and estrogens in the body. It is primarily secreted together with cortisol under the control of adrenocorticotropic hormone and prolactin . The compound is associated with favorable levels of cardiovascular disease risk factors, such as lipids and blood pressure, which are components of the metabolic syndrome . It also plays a role in the immune and stress response .
Comparison with Similar Compounds
- Dehydroepiandrosterone sulfate
- Dehydroepiandrosterone monosulfate
- Dehydroisoandrosterone sulfate
- Prasterone sulfate
Uniqueness: Sodium prasterone sulfate is unique due to its specific therapeutic applications, particularly in the treatment of insufficient cervical ripening and dilation during childbirth . Its ability to act as a prohormone and its involvement in various physiological processes make it distinct from other similar compounds .
Properties
IUPAC Name |
sodium;(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWACFSUSFUOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
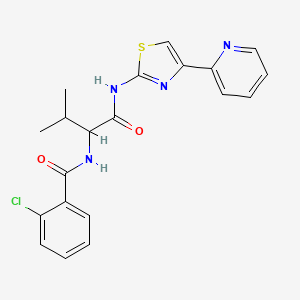
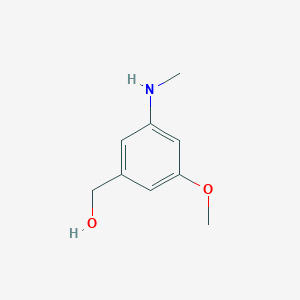
![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
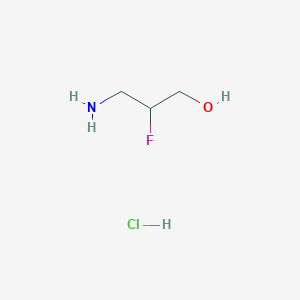
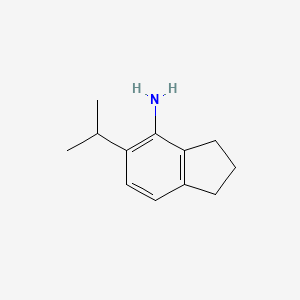
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
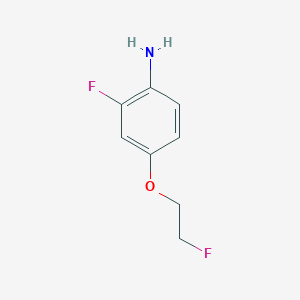



![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
